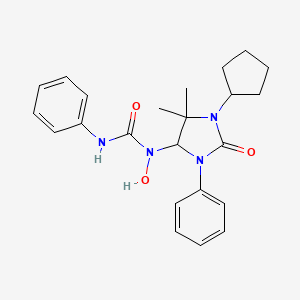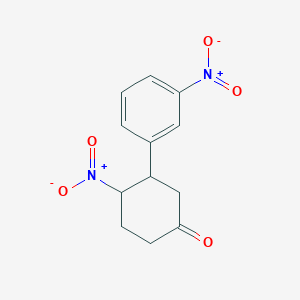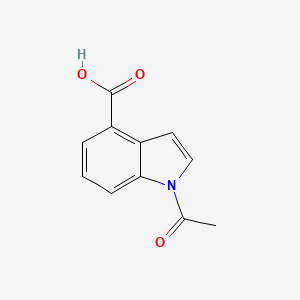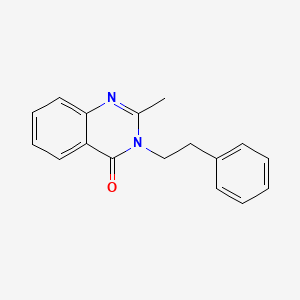
Thieno(2,3-b)thiophene, 3-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-b)thiophene, 3-iodo- is a heterocyclic compound that belongs to the family of thienothiophenes These compounds are characterized by their fused thiophene rings, which provide unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-b)thiophene, 3-iodo- typically involves the iodination of thieno(2,3-b)thiophene. One common method is the electrophilic substitution reaction, where iodine is introduced to the thieno(2,3-b)thiophene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of thieno(2,3-b)thiophene, 3-iodo- may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(2,3-b)thiophene, 3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling: Palladium catalysts and organoboron or organostannane reagents in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thieno(2,3-b)thiophenes, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Thieno(2,3-b)thiophene, 3-iodo- has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in transistors and solar cells.
Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of thieno(2,3-b)thiophene, 3-iodo- in its applications is primarily related to its electronic structure. The fused thiophene rings provide a conjugated system that facilitates electron transport. In organic electronics, this property is crucial for the efficient operation of devices like transistors and solar cells. The iodine substituent can also influence the compound’s reactivity and interaction with other molecules, making it a versatile building block in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno(3,2-b)thiophene: Another isomer with different electronic properties due to the position of the sulfur atoms.
Thieno(2,3-d)thiophene: Similar structure but with a different arrangement of the thiophene rings.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex structure with additional thiophene rings.
Uniqueness
Thieno(2,3-b)thiophene, 3-iodo- is unique due to the presence of the iodine atom, which can be easily substituted to introduce various functional groups. This makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties .
Eigenschaften
CAS-Nummer |
53020-11-4 |
|---|---|
Molekularformel |
C6H3IS2 |
Molekulargewicht |
266.1 g/mol |
IUPAC-Name |
4-iodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3IS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H |
InChI-Schlüssel |
XOGWLVBXCKIORC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C(=CS2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)

![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)




